molecular formula C24H24N4O2S B2845189 N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 536703-68-1

N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2845189
CAS No.: 536703-68-1
M. Wt: 432.54
InChI Key: DLVOJMMGVBQRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a pyrimidoindole derivative with a sulfanyl linker and cyclohexyl acetamide moiety. It has been investigated as a selective Toll-like receptor 4 (TLR4) modulator, with structural modifications explored to optimize activity, solubility, and toxicity . This compound belongs to a broader class of pyrimido[5,4-b]indoles, which are characterized by a fused pyrimidine-indole core and variable substitutions at the 2-, 3-, 4-, and 8-positions. Below, we compare its properties with structurally similar analogs, focusing on synthesis, biological activity, and structure-activity relationships (SAR).

Properties

IUPAC Name

N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c29-20(25-16-9-3-1-4-10-16)15-31-24-27-21-18-13-7-8-14-19(18)26-22(21)23(30)28(24)17-11-5-2-6-12-17/h2,5-8,11-14,16,26H,1,3-4,9-10,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVOJMMGVBQRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining high purity and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves the activation of the NFκB pathway. This pathway is crucial for regulating immune responses, inflammation, and cell survival. The compound selectively stimulates Toll-like receptor 4 (TLR4) in human and mouse cells, leading to the activation of NFκB and subsequent transcription of target genes involved in immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name / ID Key Structural Differences Synthesis Yield Biological Activity (TLR4 Activation) Toxicity (Cell Viability) References
Target Compound
(N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide)
Sulfanyl linker, cyclohexyl acetamide, unsubstituted indole C8 Not specified Moderate Low (HepG2, BMDC)
Compound 2
(Sulfonyl derivative)
Sulfonyl (-SO₂-) linker instead of sulfanyl (-S-) High Reduced Not tested
Compound 3
(Sulfinyl derivative)
Sulfinyl (-SO-) linker Low Inactive Not tested
Compound 9
(Oxy derivative)
Oxygen (-O-) linker instead of sulfur 86.9% Weak Not tested
Compound 40
(8-ethynyl substitution)
Ethynyl (-C≡CH) group at C8 90% High Low
Compound 30b
(8-iodo substitution)
Iodo (-I) group at C8 72.6% Moderate Not tested
Compound 49
(5-pentyl substitution)
Pentyl (-C₅H₁₁) group at N5 52% High Not tested
2B182C
(8-(furan-2-yl) substitution)
Furan-2-yl group at C8 Not specified Very high (human/mouse) Low
Compound 13a
(4-methylphenyl hydrazine)
Cyanoacetamide core, 4-methylphenyl group 94% Not tested Not tested
Compound 536715-23-8
(4-chlorophenyl, 3-methoxyphenyl)
Chlorophenyl at C3, methoxyphenyl acetamide Not specified Not tested Not tested

Impact of Sulfur Oxidation State

  • Sulfanyl (-S-) linker (Target Compound) : Exhibits moderate TLR4 activation, likely due to optimal electron density and steric compatibility with the receptor’s binding pocket .
  • Sulfonyl (-SO₂-) and Sulfinyl (-SO-) linkers (Compounds 2, 3) : Oxidation reduces activity, possibly by introducing steric bulk or altering electronic properties critical for binding .

Substitutions at the Indole C8 Position

  • Ethynyl (Compound 40) : Enhances potency (90% yield) by promoting hydrophobic interactions with TLR4 .
  • Furan-2-yl (2B182C) : Superior potency in human and mouse cells, attributed to π-π stacking and hydrogen bonding with the furan oxygen .

N5 Alkylation

  • Pentyl group (Compound 49) : Increases lipophilicity, enhancing membrane permeability and TLR4 activation (52% yield) .

Acetamide Modifications

  • Cyclohexyl vs. Aromatic Groups : Cyclohexyl (Target Compound) balances lipophilicity and steric effects, whereas methoxyphenyl (Compound 536715-23-8) or trifluoromethoxy () groups may alter solubility or target selectivity .

Key Research Findings

Synthetic Feasibility : Sulfanyl-linked analogs are synthesized efficiently using HATU/DMF coupling (yields >70%), while bulkier substituents (e.g., dodecyl in Compound 50) reduce yields .

Biological Potency :

  • The 8-ethynyl (Compound 40) and 8-furanyl (2B182C) derivatives show >2-fold higher TLR4 activation than the target compound .
  • Methylation at N5 (Compound 21a) minimally affects activity but improves metabolic stability .

Toxicity Profile : The target compound and 8-ethynyl analog (Compound 40) exhibit low cytotoxicity (IC₅₀ > 100 μM in HepG2 cells), making them viable for in vivo studies .

Biological Activity

N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structural arrangement that includes a cyclohexyl group, a pyrimido[5,4-b]indole moiety, and a sulfanylacetamide functional group. The interest in this compound primarily stems from its potential applications in medicinal chemistry and drug design.

PropertyValue
Molecular Formula C24H24N4O2S
Molecular Weight 428.58 g/mol
IUPAC Name N-cyclohexyl-2-[4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]thioacetamide
CAS Number 536703-68-1

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyrimido[5,4-b]indole Core : This step often involves cyclization reactions that construct the bicyclic framework.
  • Introduction of Functional Groups : The cyclohexyl and sulfanyl groups are introduced through nucleophilic substitution reactions.
  • Final Acetylation : The final step usually involves acetylation to complete the structure.

Biological Activity

Recent studies have highlighted the biological activities of this compound, particularly its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Research has demonstrated that N-cyclohexyl-2-{(4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : Exhibited an IC50 value of approximately 10 µM.
  • A549 (Lung Cancer) : Showed an IC50 value of around 15 µM.
  • HeLa (Cervical Cancer) : Displayed notable growth inhibition with an IC50 value of about 12 µM.

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism of action for N-cyclohexyl-2-{(4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It could interact with specific receptors that regulate cell growth and survival pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on MCF7 Cells : A study conducted by Zhang et al. evaluated the effects of the compound on MCF7 cells and reported significant apoptosis induction through caspase activation pathways.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential efficacy in cancer therapy.

Q & A

Q. What are the key synthetic pathways for N-cyclohexyl-2-({4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:
  • Step 1 : Formation of the pyrimidoindole core through cyclization of substituted indoles with thiourea derivatives under reflux in ethanol or DMF .
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using mercaptoacetic acid derivatives .
  • Step 3 : Acetamide coupling using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous dichloromethane .
    Critical Factors :
  • Temperature control (70–90°C for cyclization) .
  • Solvent polarity (DMF enhances solubility of intermediates) .
  • Catalysts (e.g., triethylamine for deprotonation) .
    Reported yields range from 35–60%, with purity verified via HPLC (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 2.3–3.1 ppm for cyclohexyl and acetamide methylene groups .
  • ¹³C NMR : Carbonyl signals at ~170 ppm (acetamide C=O) and ~160 ppm (pyrimidinone C=O) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 450–470 (M+H⁺) align with calculated molecular weights .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles between the pyrimidoindole core and substituents .

Advanced Research Questions

Q. What are the hypothesized biological targets of this compound, and how can its mechanism of action be experimentally validated?

  • Methodological Answer :
  • Hypothesized Targets :
  • Kinases (e.g., EGFR or CDK2) due to structural similarity to pyrimidine-based inhibitors .
  • DNA intercalation via planar pyrimidoindole moiety .
  • Validation Strategies :
  • Enzyme Assays : Measure IC₅₀ values using fluorescence-based kinase inhibition assays .
  • Molecular Docking : Compare binding affinities with known inhibitors using AutoDock Vina .
  • Cellular Studies : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Q. How do structural modifications (e.g., fluorination or methoxy substitutions) alter bioactivity?

  • Methodological Answer :
  • Case Study : Fluorine at the phenyl ring (as in ) enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Data Table :
SubstituentBioactivity (IC₅₀, μM)Solubility (LogP)
3-Fluorophenyl 1.2 ± 0.3 (Kinase X)2.1
4-Methoxyphenyl 3.8 ± 0.5 (Kinase X)1.8
  • Synthetic Guidance : Use Suzuki-Miyaura coupling for aryl group diversification .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Source Analysis :
  • Impurity Bias : HPLC-MS quantifies byproducts (e.g., desulfurized analogs) that may skew activity .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Case Example : A 2025 study () reported antimicrobial IC₅₀ of 5 μM, while a 2023 study () noted 12 μM. Re-evaluation under identical conditions revealed batch-specific purity differences (88% vs. 95%) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

  • Methodological Answer :
  • ADME Prediction :
  • SwissADME : Predicts moderate blood-brain barrier penetration (BBB score: 0.45) due to cyclohexyl group .
  • CYP3A4 Metabolism : Meta-site analysis identifies oxidation hotspots at the indole C5 position .
  • Structural Tweaks : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce metabolic clearance .

Data Contradictions and Mitigation Strategies

Contradiction Possible Cause Resolution Reference
Varying cytotoxicity in similar cell linesCell passage number differencesUse low-passage cells (<15 passages)
Discrepant melting points (±5°C)PolymorphismPerform DSC (differential scanning calorimetry)
Inconsistent enzyme inhibitionLigand aggregationAdd 0.01% Tween-80 to assays

Key Resources for Further Research

  • PubChem Data : CID-specific spectral libraries (e.g., CID 1613710 for analogs) .
  • Crystallography Databases : CCDC entries for pyrimidoindole derivatives (e.g., CCDC 2050121) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.